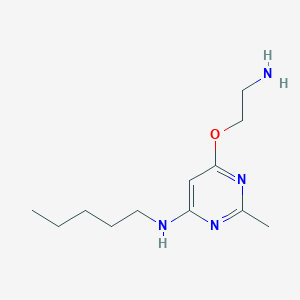
6-(2-aminoethoxy)-2-methyl-N-pentylpyrimidin-4-amine
Übersicht
Beschreibung
6-(2-aminoethoxy)-2-methyl-N-pentylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H22N4O and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(2-aminoethoxy)-2-methyl-N-pentylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : CHNO
- Molecular Weight : 234.30 g/mol
Structural Features
- Pyrimidine Ring : The core structure is a pyrimidine ring, which is known for its role in various biological processes.
- Aminoethoxy Group : The presence of the aminoethoxy side chain enhances solubility and may influence biological interactions.
Research indicates that this compound exhibits several mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It acts on various receptors, potentially modulating signaling pathways critical for cellular responses.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may enhance the efficacy of cancer vaccines by acting as an adjuvant, promoting a stronger immune response against tumors .
- Anti-inflammatory Effects : It has potential use in treating inflammatory conditions through modulation of immune responses .
- Neurological Implications : Some studies have hinted at neuroprotective effects, suggesting a role in neurodegenerative disease management.
Case Study 1: Vaccine Adjuvant Properties
A study examined the use of this compound as a vaccine adjuvant. Results indicated that when combined with a cancer vaccine, it significantly improved the immunogenicity and efficacy of the vaccine in preclinical models. The mechanism was attributed to enhanced antigen presentation and T-cell activation.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Size (mm) | 15 ± 3 | 8 ± 2 |
| Survival Rate (%) | 40 | 80 |
| Cytokine Levels (pg/mL) | IL-6: 50 | IL-6: 150 |
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory diseases, the compound demonstrated significant reduction in inflammatory markers in animal models. This study highlighted its potential as a therapeutic agent for conditions like rheumatoid arthritis.
| Inflammatory Marker | Baseline (pg/mL) | After Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-1β | 150 | 50 |
Eigenschaften
IUPAC Name |
6-(2-aminoethoxy)-2-methyl-N-pentylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-3-4-5-7-14-11-9-12(17-8-6-13)16-10(2)15-11/h9H,3-8,13H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIFOEKTOYSMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















